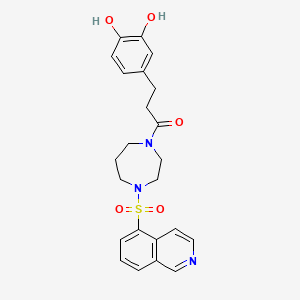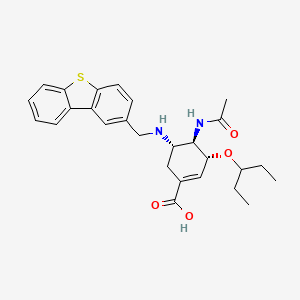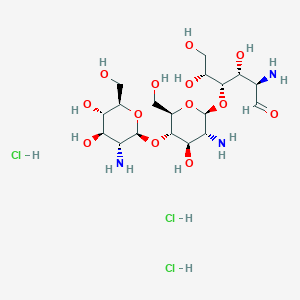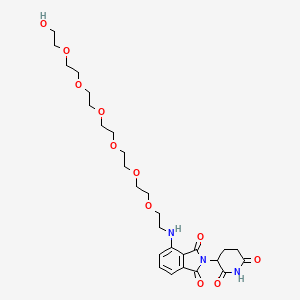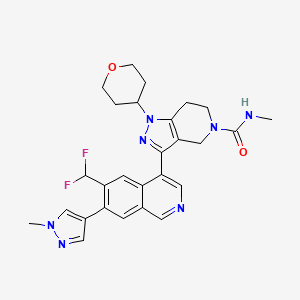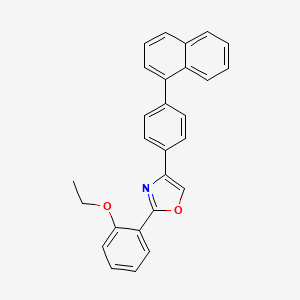
HO-Peg24-CH2cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HO-Peg24-CH2cooh: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility to the PROTAC molecules. The molecular formula of this compound is C₅₀H₁₀₀O₂₇, and it has a molecular weight of 1133.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg24-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with the hydroxyl group of the polyethylene glycol to form the ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: HO-Peg24-CH2cooh can undergo oxidation reactions, particularly at the hydroxyl group, forming aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: HO-Peg24-CH2cooh is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade proteins involved in various cellular processes. This helps in understanding the role of these proteins in health and disease .
Medicine: this compound-based PROTACs are being explored as potential therapeutic agents for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. By targeting and degrading disease-causing proteins, these PROTACs offer a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a linker in PROTACs makes it valuable for creating compounds with improved efficacy and specificity .
Mecanismo De Acción
HO-Peg24-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules consisting of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
HO-Peg12-CH2cooh: A shorter PEG-based linker used in PROTAC synthesis.
HO-Peg48-CH2cooh: A longer PEG-based linker with similar applications.
HO-Peg24-NH2: A PEG-based linker with an amine group instead of a carboxylic acid
Uniqueness: HO-Peg24-CH2cooh is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and bioavailability compared to shorter or longer PEG linkers .
Propiedades
Fórmula molecular |
C50H100O27 |
|---|---|
Peso molecular |
1133.3 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C50H100O27/c51-1-2-54-3-4-55-5-6-56-7-8-57-9-10-58-11-12-59-13-14-60-15-16-61-17-18-62-19-20-63-21-22-64-23-24-65-25-26-66-27-28-67-29-30-68-31-32-69-33-34-70-35-36-71-37-38-72-39-40-73-41-42-74-43-44-75-45-46-76-47-48-77-49-50(52)53/h51H,1-49H2,(H,52,53) |
Clave InChI |
IHDURQPPYOFBAW-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


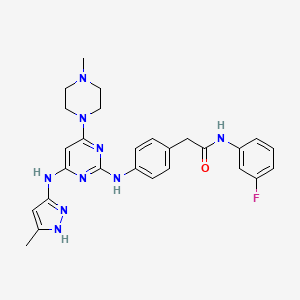
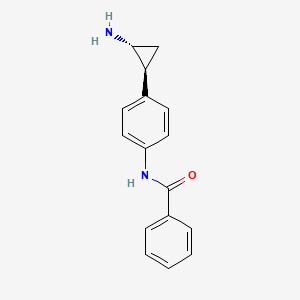
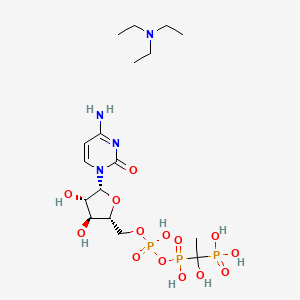

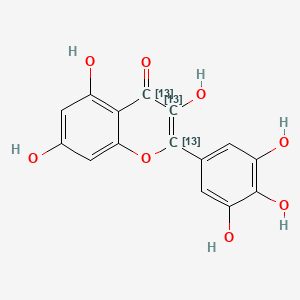
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
